3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of pyrazine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-pyrazinyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with hydrazine hydrate to yield the desired compound .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids. This inhibition disrupts the metabolic pathways of microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but different pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with distinct properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Different isomer with unique applications.
Uniqueness
3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the combination of pyrazinyl and triazolothiadiazole moieties.
Properties
Molecular Formula |
C11H6N8S |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3,6-di(pyrazin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6N8S/c1-3-14-7(5-12-1)9-16-17-11-19(9)18-10(20-11)8-6-13-2-4-15-8/h1-6H |
InChI Key |
BRUUDVIKYSHRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
Origin of Product |
United States |
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